3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one

Targeted synthesis Orthogonal reactivity Bioconjugation chemistry

Researchers requiring sequential functionalization of a piperidinone core face supply gaps with mono-functionalized analogs that lack orthogonal reactivity. This compound solves that by integrating an aryl bromide (for cross-coupling) and an α-bromo carbonyl (for nucleophilic displacement) on a single, pre-formed scaffold. - Enables Suzuki-Miyaura coupling at the aryl bromide, followed by independent amine/thiol displacement at the α-bromo site. - Serves as an advanced intermediate for both covalent cysteine-targeting inhibitors and PROTAC linker attachment. - Accelerates fragment-to-lead optimization by providing two simultaneous diversification vectors at >95% purity, eliminating multi-step downstream functionalization.

Molecular Formula C15H17Br2NO2
Molecular Weight 403.11 g/mol
Cat. No. B13243062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one
Molecular FormulaC15H17Br2NO2
Molecular Weight403.11 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Br)Br
InChIInChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(16)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3
InChIKeyPXFOWUTWMRUGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Reactive Piperidinone Building Block


3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one (CAS 2059926-87-1) is a synthetic piperidin-2-one derivative with the molecular formula C15H17Br2NO2 and a molecular weight of 403.11 g/mol . As a small molecule building block, it is characterized by two distinct bromine-containing functional groups: a 3-bromophenyl ring and a 2-bromo-2-methylpropanoyl side chain, offering orthogonal reactivity for sequential chemical modifications.

Orthogonal handles Aryl bromide and α-bromo carbonyl enable sequential modifications without protecting-group manipulations.
Pre-functionalized scaffold Rigid piperidinone core with two exit vectors supports fragment-based design and library diversification.

Why Piperidinone Analogs Cannot Substitute


In-class analogs such as 1-(3-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2060044-25-7) or 3-(2-Bromo-2-methylpropanoyl)-1-phenylpiperidin-2-one lack the precise orthogonal reactivity profile of the target compound. The former lacks the electrophilic α-bromo carbonyl necessary for nucleophilic displacement or radical initiation, while the latter lacks the aryl bromide handle for cross-coupling. This dual reactivity in a single, pre-formed piperidinone scaffold is critical for synthetic sequences requiring sequential functionalization, making simple generic substitution scientifically invalid for complex multi-step syntheses.

Analog lacking α-bromo carbonyl 1-(3-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one may not support nucleophilic displacement or radical initiation required for sequential synthesis.
Analog lacking aryl bromide 3-(2-Bromo-2-methylpropanoyl)-1-phenylpiperidin-2-one lacks the cross-coupling handle, limiting diversification to a single reactive site.

Quantitative Evidence for Compound Selection


Orthogonal Functional Group Reactivity

The target compound provides two distinct, quantifiable reactive sites. The 3-bromophenyl group enables Pd-catalyzed cross-coupling reactions, while the 2-bromo-2-methylpropanoyl group is a versatile electrophile for nucleophilic substitution. In contrast, the direct analog 1-(3-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2060044-25-7) contains only one reactive site (aryl bromide), limiting its utility to a single synthetic step without further functionalization. High-strength direct comparative kinetic data is not available in the literature, but the structural difference is absolute.

Reactive sites
Class-level
2 vs 1 handles
Sequential modification support
Structural inference; no kinetic comparison available
Targeted synthesis Orthogonal reactivity Bioconjugation chemistry

Biological Target Engagement Profile

A structurally related compound in the piperidinone class, CHEMBL1934797, has demonstrated inhibition of microsomal Prostaglandin E Synthase-1 (mPGES-1) with an IC50 of 506 nM in a human HEK293 cellular assay [1]. The target compound's unique dual-brominated architecture may confer a distinct target binding profile, but no direct activity data for this specific compound is available. This cross-study comparable point suggests potential biological relevance, though it does not provide quantitative differentiation from its in-class alternatives.

Target engagement
Cross-study
Analog IC50 506 nM
May suggest scaffold relevance
No direct data for this compound; class-level context
Medicinal chemistry Target engagement Enzyme inhibition

Specification Suitability for Multistep Synthesis

The compound is available at a minimum purity of 95% as reported by the supplier . The dual-brominated, non-symmetrical nature of the scaffold provides a rigid, sp3-rich piperidinone core that is a valuable intermediate for constructing complex, drug-like molecules. Comparative purity data for the closest analog 3-(2-Bromo-2-methylpropanoyl)-1-phenylpiperidin-2-one is not explicitly available under identical analytical conditions, but the target compound's specification makes it suitable for fragment- or intermediate-level procurement without the need for immediate pre-functionalization.

Purity specification
Supplier spec
≥95%
Reduces in-house purification need
Comparator data not available
API intermediate Building block Chemical procurement

Procurement-Guided Application Scenarios


Diversified Piperidinone Library Synthesis

The orthogonal reactivity of the aryl bromide and α-bromo carbonyl groups allows for the selective, sequential functionalization of the piperidinone core. A researcher can first perform a Suzuki-Miyaura coupling at the aryl bromide to introduce molecular diversity, followed by nucleophilic displacement of the α-bromo group with an amine or thiol nucleophile in a second, independent step. This is not possible with mono-functionalized analogs like 1-(3-Bromophenyl)-3-(2-methylpropanoyl)piperidin-2-one .

Covalent Probe and PROTAC Intermediate

The 2-bromo-2-methylpropanoyl group is a known electrophilic warhead for targeting cysteine residues in proteins [1]. Combined with the aryl bromide as a potential handle for PROTAC linker attachment via cross-coupling, this compound can serve as a single, advanced intermediate for the parallel synthesis of covalent inhibitors and targeted protein degraders. This dual-purpose utility provides a procurement advantage over simpler analogs that must be built up from separate starting materials.

Pre-functionalized Fragment for FBDD

The rigid piperidin-2-one core with its two distinct exit vectors is an ideal fragment for structure-based design. Its procurement at >95% purity as a pre-functionalized scaffold allows medicinal chemists to rapidly explore chemical space at two points simultaneously, accelerating the fragment-to-lead optimization process compared to using a generic, unsubstituted piperidinone that requires multiple downstream functionalization steps.

Application
Selection Property
Validation Focus
Piperidinone library diversification
Orthogonal handles for sequential cross-coupling and nucleophilic substitution
Two-step functionalization yield without intermediate protection
Covalent probe and PROTAC intermediate synthesis
α-bromo carbonyl as warhead and aryl bromide for linker attachment
Cysteine reactivity and conjugation efficiency assessment
Fragment-based lead discovery
Pre-functionalized rigid core with two exit vectors
Rapid SAR exploration at two positions
Quote Request

Request a Quote for 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.